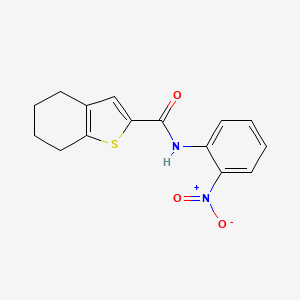![molecular formula C13H17N3O2 B4182720 N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide](/img/structure/B4182720.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide
Descripción general
Descripción
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide, also known as FK866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme that is essential for cellular metabolism and energy production. FK866 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide works by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is essential for cellular metabolism and energy production, and its depletion leads to metabolic stress and ultimately cell death. Cancer cells are particularly sensitive to NAD+ depletion because they have higher metabolic demands than normal cells.
Biochemical and Physiological Effects
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to induce cell death in cancer cells through a variety of mechanisms, including apoptosis, autophagy, and necrosis. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide is its potency as an NAMPT inhibitor. It has been shown to be more potent than other NAMPT inhibitors, such as APO866 and CHS-828. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide. One area of interest is the development of more soluble analogs of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide that can be administered in vivo. Additionally, there is interest in studying the combination of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide with other anticancer agents to enhance its efficacy. Finally, there is interest in studying the potential use of N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide in the treatment of inflammatory diseases and other non-cancerous conditions.
Aplicaciones Científicas De Investigación
N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide works by depleting NAD+ levels in cancer cells, leading to metabolic stress and ultimately cell death. Additionally, N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-3-1-9-16(12)10-2-6-15-13(18)11-4-7-14-8-5-11/h4-5,7-8H,1-3,6,9-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYWFPOYJJSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182646.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182653.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]pentanamide](/img/structure/B4182665.png)
![3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4182673.png)


![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182706.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4182716.png)
![N-(2-nitrophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4182729.png)
![2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4182737.png)
![{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4182744.png)
![N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4182746.png)